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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physical properties of

Tetrakis(ethylmethylamino)zirconium (TEMAZr), a prominent organometallic precursor. The

information is compiled from various technical sources to assist researchers and professionals

in its application, particularly in fields such as semiconductor manufacturing and materials

science.

Core Physical and Chemical Properties
Tetrakis(ethylmethylamino)zirconium, with the chemical formula C₁₂H₃₂N₄Zr, is an

organozirconium compound widely utilized as a precursor for the deposition of zirconium-based

thin films through processes like Atomic Layer Deposition (ALD) and Metal-Organic Chemical

Vapor Deposition (MOCVD).[1] Its physical state at room temperature is typically a light yellow

or colorless liquid.[1][2][3][4]

Quantitative Physical Data
The following table summarizes the key quantitative physical properties of TEMAZr. These

values are critical for designing and optimizing experimental and industrial processes involving

this precursor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1143060?utm_src=pdf-interest
https://www.benchchem.com/product/b1143060?utm_src=pdf-body
https://www.benchchem.com/product/b1143060?utm_src=pdf-body
https://www.americanelements.com/tetrakis-ethylmethylamino-zirconium-iv-175923-04-3
https://www.americanelements.com/tetrakis-ethylmethylamino-zirconium-iv-175923-04-3
https://ereztech.com/product/tetrakisethylmethylaminozirconium-175923-04-3/
https://www.kojundo.co.jp/dcms_media/other/Zr_NEtMe_4_EN.pdf
https://www.echemi.com/products/pd180521111156-tetrakisethylmethylaminozirconium.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Citations

Molecular Formula C₁₂H₃₂N₄Zr [1][2][5][6][7]

Molecular Weight 323.63 g/mol [1][2][5][6][8]

Appearance Light yellow or colorless liquid [1][2][3][4]

Density 1.049 g/mL at 25 °C [1][4][5]

Boiling Point 81 °C at 0.1 mmHg (0.1 hPa) [1][2][5]

Melting Point
< 10 °C; another source

indicates < -70 °C
[2][3]

Vapor Pressure
1 Torr at 70 °C; another source

indicates ~65 °C at 0.1 Torr
[3][9]

Flash Point 10 °C (50 °F) - closed cup [4][5]

Solubility

Soluble in non-polar solvents

(e.g., petroleum ether,

dichloromethane, toluene,

hexane, octane).[3]

[3]

Water Solubility
Insoluble and reacts violently

with water.[5]
[5]

Thermal Stability

Considered thermally stable for

MOCVD applications, but may

exhibit limited stability under

prolonged heating.[10] Stable

under recommended inert

storage conditions.[5][9]

[5][9][10]

Viscosity 2-3 cP at 40 °C (estimated) [3]

Experimental Protocols: General Methodologies for
Characterization
While specific, detailed experimental protocols for determining every physical property of

TEMAZr are not publicly available, general methodologies for characterizing metal-organic
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precursors are well-established in the scientific literature. These approaches are crucial for

ensuring precursor purity and understanding its behavior under process conditions.

1. Purity Determination:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR is used to confirm the

chemical structure and purity of the synthesized precursor by identifying the characteristic

signals of the ethylmethylamino ligands and detecting any organic impurities.[11]

Elemental Analysis: Combustion analysis is performed to determine the weight percentages

of carbon, hydrogen, and nitrogen, which are then compared to the theoretical values for

C₁₂H₃₂N₄Zr to verify its elemental composition.[11]

Melting Point Determination: The melting point can be used as an indicator of purity.

Impurities typically broaden and depress the melting point range.[11]

2. Volatility and Thermal Stability Analysis:

Thermogravimetric Analysis (TGA): TGA is a fundamental technique used to study the

volatility and thermal stability of precursors.[11] An isothermal TGA experiment involves

holding the precursor at a series of temperatures and measuring the rate of mass loss due to

evaporation. This data is essential for determining its suitability for CVD and ALD processes.

[11] The onset temperature of decomposition can also be determined by observing the

temperature at which non-volatile decomposition occurs.[12]

Differential Scanning Calorimetry (DSC): DSC can be used to measure the enthalpy and

temperature of phase transitions, such as melting and boiling, providing further insight into

the thermal properties of the material.

3. Vapor Pressure Measurement:

Static Method: The vapor pressure of a precursor can be accurately measured using a static

apparatus, which typically involves a capacitance diaphragm gauge.[13] The precursor is

placed in a thermostatically controlled vessel, and the pressure of the vapor in equilibrium

with the condensed phase is measured at various temperatures.[13]
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Calculation from TGA Data: Vapor pressure can also be estimated from isothermal TGA data

by applying equations that relate the rate of mass loss to vapor pressure through diffusion

principles.[11] The calculated vapor pressures can then be used to create Arrhenius plots to

determine the enthalpy of vaporization.[11]

4. Decomposition Studies:

Mass Spectrometry (MS) and Fourier-Transform Infrared Spectroscopy (FTIR): To

understand the decomposition pathways, the precursor can be heated in a controlled

environment (e.g., a sealed quartz tube), and the gaseous byproducts can be analyzed in-

situ using techniques like MS and FTIR.[11][12] This helps in identifying the decomposition

products and the temperature at which decomposition begins, which is critical for defining

the process window for film deposition.[12]

Visualizations: Logical Workflow
The primary application of Tetrakis(ethylmethylamino)zirconium is as a precursor in Atomic

Layer Deposition (ALD) to create high-quality zirconium oxide (ZrO₂) thin films. The following

diagram illustrates the logical workflow of a typical thermal ALD cycle using TEMAZr and water

(H₂O) as the co-reactant.
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Caption: Logical workflow of a thermal Atomic Layer Deposition (ALD) cycle using TEMAZr.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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